REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[C:9]([NH2:14])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Cl:22][CH2:23][C:24](Cl)=[O:25]>C(Cl)(Cl)Cl.O>[Cl:22][CH2:23][C:24]([NH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:25]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC=1C(=CC=CC1)N
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to -5° C. to 0° C.
|
Type
|
CUSTOM
|
Details
|
higher than 20° C
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=C(C=CC=C1)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |